4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide
Description
The compound 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide (CAS: 477711-49-2; molecular formula: C₂₀H₂₀ClN₃O₂) is a benzamide derivative featuring a pyrazole core substituted with phenoxy, methyl, and ethyl groups . Its structure comprises a chlorinated benzamide moiety linked via an ethyl chain to a 1,3-dimethyl-5-phenoxy-pyrazole ring.
Properties
IUPAC Name |
4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-18(12-13-22-19(25)15-8-10-16(21)11-9-15)20(24(2)23-14)26-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQORLALTKIXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Methylhydrazine
A widely utilized method for pyrazole synthesis involves the reaction of β-keto esters with hydrazines. For example, ethyl 3-phenoxy-3-oxopropanoate reacts with methylhydrazine under acidic conditions to yield 5-phenoxy-1H-pyrazole-4-carboxylate. Subsequent N-methylation at positions 1 and 3 using methyl iodide and potassium carbonate affords 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxylate.
Phenoxy Group Introduction via Nucleophilic Substitution
Alternative routes employ halogenated pyrazole intermediates. For instance, 5-bromo-1,3-dimethyl-1H-pyrazole undergoes nucleophilic aromatic substitution with sodium phenoxide in dimethylformamide (DMF) at 120°C, yielding the 5-phenoxy derivative. This method benefits from the electron-withdrawing effect of the pyrazole ring, which activates the C5 position for substitution.
Functionalization of the Pyrazole at C4
Alkylation to Introduce the Ethylamine Spacer
The C4 position of 1,3-dimethyl-5-phenoxy-1H-pyrazole is alkylated using 1,2-dibromoethane in the presence of a base such as sodium hydride. The resulting 4-(2-bromoethyl) intermediate undergoes nucleophilic substitution with aqueous ammonia or benzylamine (followed by hydrogenolysis) to yield 4-(2-aminoethyl)-1,3-dimethyl-5-phenoxy-1H-pyrazole.
Reductive Amination of Pyrazole-4-Carbaldehyde
Pyrazole-4-carbaldehyde, synthesized via Vilsmeier-Haack formylation, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction directly installs the ethylamine chain at C4, avoiding the need for halogenated intermediates.
Amide Bond Formation with 4-Chlorobenzoic Acid
Carbodiimide-Mediated Coupling
The ethylamine-functionalized pyrazole reacts with 4-chlorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. This method achieves yields >75% with minimal racemization, critical for maintaining stereochemical integrity.
Acid Chloride Route
4-Chlorobenzoyl chloride, generated in situ via thionyl chloride treatment, reacts with the pyrazole-bound ethylamine in the presence of triethylamine. This Schotten-Baumann approach is efficient but requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The cyclocondensation of unsymmetrical β-keto esters often produces regioisomeric pyrazoles. Employing γ-manganese dioxide (γ-MnO₂) as a selective oxidizing agent during workup enhances the yield of the desired 1,3-dimethyl isomer by suppressing side reactions.
Protecting Group Strategies
Temporary protection of the ethylamine linker as a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during pyrazole functionalization. Deprotection with trifluoroacetic acid (TFA) restores the free amine prior to amide coupling.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
- ¹H NMR : The pyrazole ring protons resonate as singlets at δ 6.8–7.2 ppm, while the ethylamine spacer appears as a triplet (δ 2.8–3.1 ppm) and quartet (δ 3.4–3.6 ppm).
- LC-MS : The molecular ion peak at m/z 375.8 [M+H]⁺ confirms the target structure.
- HPLC Purity : >98% achieved via reverse-phase chromatography using a C18 column and acetonitrile/water gradient.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for the cyclocondensation and amide coupling steps, reducing reaction times from hours to minutes. Process analytical technology (PAT) monitors critical quality attributes (CQAs) such as intermediate purity and residual solvent levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the chloro group to a more reactive species.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents such as iron or hydrogen in the presence of a catalyst.
Substitution: Using nucleophiles like amines or alcohols under suitable conditions.
Major Products Formed:
Oxidation: Formation of chloro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, the compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3e from are bis-pyrazole carboxamides with variations in aryl and halogen substituents. Key comparisons include:
Key Differences vs. Target Compound :
- Core Structure : Compounds 3a–3e are bis-pyrazole carboxamides, whereas the target features a single pyrazole linked to benzamide via an ethyl chain.
- Substituent Effects: Chloro and fluoro groups in 3b, 3d, and 3e increase melting points (>170°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C). The target’s phenoxy group may enhance lipophilicity relative to aryl substituents in 3a–3e.
- Spectral Shifts : The target’s ethyl linker would introduce distinct ¹H-NMR signals (e.g., CH₂NH at δ ~3–4 ppm), absent in 3a–3e.
Substituted Benzamides with Heterocyclic Moieties
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (CAS: 956723-30-1; )
- Structure : Direct attachment of 4-fluorobenzamide to a dimethylpyrazole.
- Comparison: Lacks the ethyl linker and phenoxy group of the target. Fluorine’s electronegativity may alter electronic properties compared to the target’s chloro substituent.
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate ()
- Structure : Piperidine replaces the pyrazole ring; crystal structure reveals chair conformation and hydrogen bonding (O-H⋯N/O).
- Comparison: Piperidine’s flexibility vs. pyrazole’s rigidity may influence receptor binding.
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide ()
- Structure : Hydrazide linker and pyridinylmethylene substituent.
- Comparison: Hydrazide group introduces additional hydrogen-bonding sites vs. carboxamide in the target. Pyridinyl substituents may enhance solubility relative to the target’s phenoxy group .
Functional and Electronic Comparisons
- Electronic Effects : Chloro (target, 3b, 3e) and fluoro (3d, ) substituents modulate electron density, affecting reactivity and interactions.
- Crystallography: Piperidine-containing analogs () demonstrate hydrogen-bond-driven stability, suggesting the target’s phenoxy group may influence packing efficiency.
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